2-[(2-Phenylacetyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide
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Overview
Description
2-[(2-Phenylacetyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Phenylacetyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of a phenylacetyl derivative with a suitable amine, followed by cyclization and functional group modifications to introduce the thiophene ring. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, are also increasingly being adopted to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Phenylacetyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the desired products with high selectivity and yield .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives. These products can be further utilized in different applications, depending on their chemical and biological properties .
Scientific Research Applications
2-[(2-Phenylacetyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development for various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and corrosion inhibitors .
Mechanism of Action
The mechanism of action of 2-[(2-Phenylacetyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to reduced levels of pro-inflammatory cytokines or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-[(2-Phenylacetyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide include other thiophene derivatives, such as:
- 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene
- 2-[(Phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Uniqueness
What sets this compound apart from similar compounds is its unique structural features, which may confer distinct biological activities and chemical reactivity. Its hexahydrocycloocta[b]thiophene ring system provides a unique scaffold for the development of novel therapeutic agents and advanced materials .
Properties
Molecular Formula |
C19H22N2O2S |
---|---|
Molecular Weight |
342.5 g/mol |
IUPAC Name |
2-[(2-phenylacetyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C19H22N2O2S/c20-18(23)17-14-10-6-1-2-7-11-15(14)24-19(17)21-16(22)12-13-8-4-3-5-9-13/h3-5,8-9H,1-2,6-7,10-12H2,(H2,20,23)(H,21,22) |
InChI Key |
MHSNGOSHLRCDJB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC2=C(CC1)C(=C(S2)NC(=O)CC3=CC=CC=C3)C(=O)N |
Origin of Product |
United States |
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